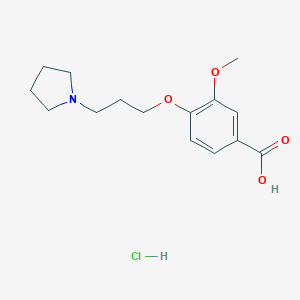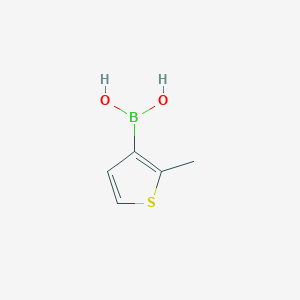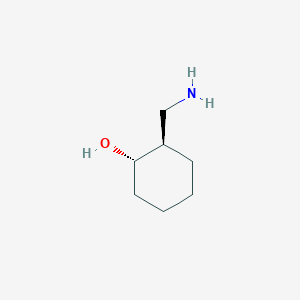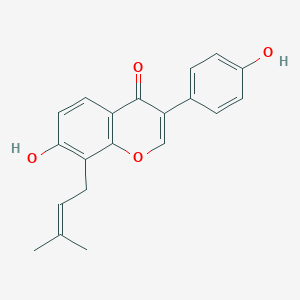
8-Prenyldaidzein
Übersicht
Beschreibung
8-Prenyldaidzein is a naturally occurring isoflavonoid compound, specifically a 7-hydroxyisoflavone, characterized by the presence of a prenyl group at the 8th position of the daidzein molecule. This compound is found in various plants, including Bituminaria morisiana and Glycine max (soybean). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .
Wirkmechanismus
Target of Action
8-Prenyldaidzein is an isoflavonoid that can be isolated from Bituminaria morisiana . It has been found to be toxic to P-388 cells, with an IC50 value of 5.82 ug/mL . This suggests that the compound’s primary targets could be P-388 cells .
Mode of Action
It has been shown to have a high antioxidant effect , which suggests that it may interact with its targets by neutralizing harmful free radicals. This could result in changes such as reduced oxidative stress and damage in the cells .
Biochemical Pathways
This compound is a precursor to many prenylated flavonoids . Its biosynthetic pathway involves three parts: (1) synthesis of (2S)-naringenin; (2) synthesis of dimethyllallyl diphosphate (DMAPP) through the mevalonate (MVA) pathway; and (3) prenylation of (2S)-naringenin by prenyltransferases (PTs) .
Pharmacokinetics
A study on daidzein, a closely related compound, found that nano-formulations could significantly increase its oral bioavailability . This suggests that similar strategies could potentially be used to improve the bioavailability of this compound.
Result of Action
This compound has been shown to have a potent effect on repressing inflammatory responses in macrophages . It represses nuclear factor kappa B (NF-κB) activation, which is associated with reduced ERK1/2, JNK, and p38 MAPK activation and suppressed mitogen- and stress-activated kinase 1 phosphorylation . This suggests that this compound could have potential anti-inflammatory effects.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 8-Prenyldaidzein are not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for prenyltransferases (PTs), which are enzymes that catalyze the prenylation reaction, enhancing the lipophilicity, structural diversity, bioactivity, and bioavailability of flavonoids .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress osteoclast activity . It also has been shown to inhibit the proliferation of breast cancer cells .
Molecular Mechanism
It is known that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the availability of this compound is limited by inefficient prenyltransferases (PTs) and inadequate substrate precursor levels in microbial chassis .
Metabolic Pathways
This compound is involved in the shikimate-acetate and isoprenoid pathways . The prenylation reaction is a crucial coupling process of these two major metabolic pathways .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 8-Prenyldaidzein erfolgt in der Regel durch Prenylierung von Daidzein. Eine gängige Methode beinhaltet die Verwendung von Prenylbromid in Gegenwart einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie Dimethylformamid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Substitutionsreaktion zu erleichtern, die zur Bildung von this compound führt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann durch biotechnologische Ansätze erreicht werden, wie z. B. den Einsatz gentechnisch veränderter Mikroorganismen. So kann Saccharomyces cerevisiae gentechnisch so verändert werden, dass es Prenyltransferasen exprimiert, die die Prenylierung von Daidzein katalysieren. Diese Methode bietet einen nachhaltigen und skalierbaren Ansatz zur Produktion von this compound .
Analyse Chemischer Reaktionen
Reaktionstypen: 8-Prenyldaidzein unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.
Substitution: Die Prenylgruppe kann elektrophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder anderen Metallkatalysatoren.
Substitution: Elektrophile Reagenzien wie Halogene oder Sulfonylchloride in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Bildung von Chinonen oder hydroxylierten Derivaten.
Reduktion: Bildung von Dihydro-8-Prenyldaidzein.
Substitution: Bildung von halogenierten oder sulfonierten Derivaten
Wissenschaftliche Forschungsanwendungen
8-Prenyldaidzein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Untersucht man seine Rolle im Pflanzenstoffwechsel und seine Auswirkungen auf verschiedene biologische Prozesse.
Medizin: Untersucht man seine potenziellen therapeutischen Wirkungen, darunter Antikrebs-, Entzündungshemmungs- und Knochenschutzwirkungen.
Industrie: Verwendung bei der Entwicklung von natürlichen Antioxidantien und Konservierungsstoffen
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Antioxidative Aktivität: Es fängt freie Radikale ab und hemmt oxidativen Stress, indem es Wasserstoffatome oder Elektronen spendet.
Entzündungshemmende Aktivität: Es moduliert Entzündungswege, indem es die Produktion von proinflammatorischen Zytokinen und Enzymen hemmt.
Zytotoxische Aktivität: Es induziert Apoptose in Krebszellen, indem es Caspasen aktiviert und die mitochondriale Funktion stört.
Vergleich Mit ähnlichen Verbindungen
8-Prenyldaidzein kann mit anderen prenylierten Isoflavonoiden verglichen werden, wie zum Beispiel:
Lupiwighteon: Ähnliche Struktur, aber mit einer zusätzlichen Hydroxylgruppe.
Derron: Unterschiedlich in der Position der Prenylgruppe.
Gancaonin M: Enthält eine zusätzliche Methoxygruppe.
2,3-Dehydrokieviton: Fehlt die Prenylgruppe, aber es hat zusätzliche Hydroxylgruppen.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Prenylierung an der 8. Position, die im Vergleich zu anderen Isoflavonoiden unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht .
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-11,21-22H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKCBBHHFITUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antioxidant properties of 8-Prenyldaidzein and how does its structure contribute to this activity?
A1: this compound demonstrates antioxidant activity primarily through its ability to scavenge free radicals. [] The presence of the prenyl group at the 8-position of the daidzein molecule plays a crucial role in this activity. Specifically, the CH bond of the prenyl substituent is identified as the most thermodynamically favorable site for trapping free radicals in both gas phase and lipid-rich environments. [] This suggests that this compound could be particularly effective as an antioxidant in lipid-rich areas of the body.
Q2: Has this compound been isolated from any plant sources, and if so, which ones?
A2: Yes, this compound has been successfully isolated from several plant species. Research indicates its presence in Erythrina indica [], Erythrina fusca [, ], and Bituminaria morisiana. [] These findings suggest that this compound could be a potential bioactive compound of interest for future studies exploring its potential applications in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




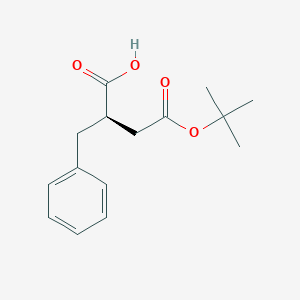
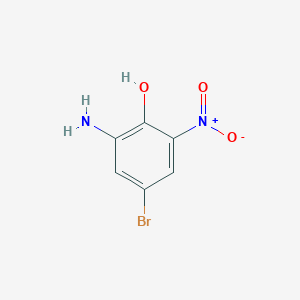
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
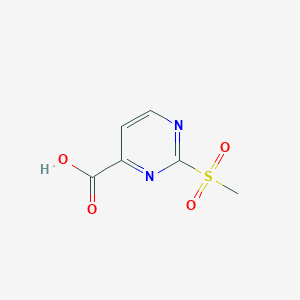

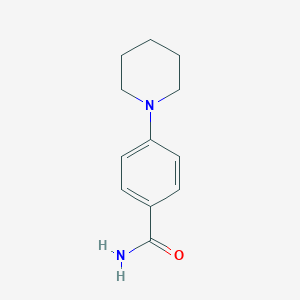
![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)
